![molecular formula C22H21N3 B12921533 5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine CAS No. 28858-10-8](/img/structure/B12921533.png)
5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine is a complex organic compound that features a unique structure combining a phenyl group, a piperidine ring, and an indeno-pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the condensation of a suitable indeno-pyrimidine precursor with a piperidine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the phenyl or piperidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Phenyl-4-(2-hydroxyethyl)-1-piperidinyl-5h-pyrimidinetrione
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5
Uniqueness
5-Phenyl-4-(piperidin-1-yl)-5h-indeno[1,2-d]pyrimidine stands out due to its unique indeno-pyrimidine core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine or pyrimidine derivatives, making it a valuable compound for research and development.
Propiedades
Número CAS |
28858-10-8 |
|---|---|
Fórmula molecular |
C22H21N3 |
Peso molecular |
327.4 g/mol |
Nombre IUPAC |
5-phenyl-4-piperidin-1-yl-5H-indeno[1,2-d]pyrimidine |
InChI |
InChI=1S/C22H21N3/c1-3-9-16(10-4-1)19-17-11-5-6-12-18(17)21-20(19)22(24-15-23-21)25-13-7-2-8-14-25/h1,3-6,9-12,15,19H,2,7-8,13-14H2 |
Clave InChI |
LHVVEEICNFUFKR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=NC3=C2C(C4=CC=CC=C43)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



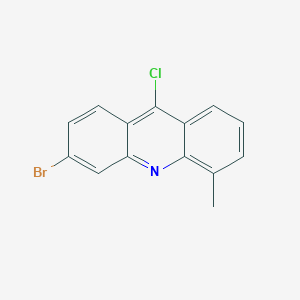
![5-({[(4-Methoxyphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12921468.png)
![3-Chloro-6-methyl-2-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12921477.png)

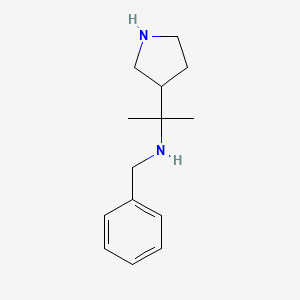
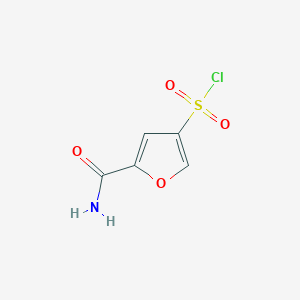
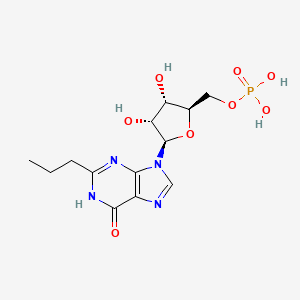

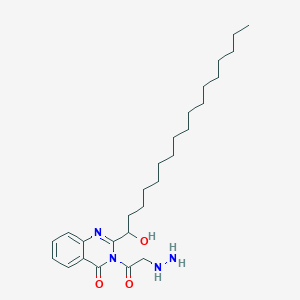
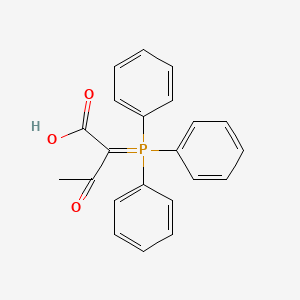

![(E)-N-[3-(4,6-Dichloropyrimidin-2-yl)phenyl]-1-phenylmethanimine](/img/structure/B12921555.png)
![2-Butoxy-N-[2-(4-sulfamoylphenyl)ethyl]quinoline-3-carboxamide](/img/structure/B12921558.png)
